molecular formula C14H14O3S B15205349 (1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid

(1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B15205349
M. Wt: 262.33 g/mol
InChI Key: VTSQWZCEAJEJPL-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound characterized by its unique structural configuration. The compound features a cyclopentane ring substituted with a carboxylic acid group and a benzoyl group containing a methanethioyl moiety. This specific stereochemistry, denoted by (1R,2S), indicates the spatial arrangement of the substituents around the cyclopentane ring, which can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the final product. The key steps may include:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst.

    Addition of the Methanethioyl Group: This step may involve the use of thiolating agents to introduce the methanethioyl group onto the benzoyl moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts, high-yield reactions, and cost-effective processes to ensure the economic viability of the compound.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methanethioyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alcohols or amines for esterification or amidation, respectively, with catalysts like sulfuric acid or dicyclohexylcarbodiimide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

(1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanethioyl group and the carboxylic acid moiety can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

    (1R,2S)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a methoxy group instead of a methanethioyl group.

    (1R,2S)-2-(2-chlorobenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a chloro group instead of a methanethioyl group.

Uniqueness: (1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the methanethioyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

(1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H14O3S/c15-13(10-5-2-1-4-9(10)8-18)11-6-3-7-12(11)14(16)17/h1-2,4-5,8,11-12H,3,6-7H2,(H,16,17)/t11-,12+/m0/s1

InChI Key

VTSQWZCEAJEJPL-NWDGAFQWSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2C=S

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.